

quantification of 2,3-Dihydroxybutanoic acid in plasma using LC-MS/MS

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Compound of Interest

Compound Name: 2,3-Dihydroxybutanoic acid

Cat. No.: B1641195

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An Application Note and Protocol for the Quantification of **2,3-Dihydroxybutanoic Acid** in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid is a sugar acid that has been identified in human blood.[1] As a small, polar molecule containing both carboxylic acid and hydroxyl functional groups, its accurate quantification in complex biological matrices like plasma presents analytical challenges.[2] These challenges include poor retention on traditional reversed-phase liquid chromatography columns and inefficient ionization in mass spectrometry.

This document provides a detailed protocol for the quantification of **2,3-dihydroxybutanoic acid** in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on common practices for the analysis of similar small polar analytes and offers a robust starting point for researchers. Two approaches are presented: a direct analysis method and a method utilizing chemical derivatization to enhance sensitivity.

Quantitative Data Summary

The following table summarizes the expected performance of a validated LC-MS/MS method for **2,3-dihydroxybutanoic acid** in plasma. These values are representative and based on methods for similar small polar organic acids.[3][4][5]

Parameter	Expected Performance
Linearity (r^2)	>0.99
Lower Limit of Quantification (LLOQ)	0.01 - 0.1 $\mu\text{g/mL}$
Upper Limit of Quantification (ULOQ)	10 - 100 $\mu\text{g/mL}$
Intra-run Precision (%CV)	< 15%
Inter-run Precision (%CV)	< 15%
Accuracy (%RE)	\pm 15%
Recovery	85 - 115%
Matrix Effect	< 15%

Experimental Protocols

Two primary methodologies are detailed below: a direct injection method suitable for initial screening and a derivatization method for enhanced sensitivity and chromatographic performance.

Method 1: Direct Quantification of Underivatized 2,3-Dihydroxybutanoic Acid

This method is adapted from protocols for similar small polar organic acids and is suitable for achieving rapid quantification where high sensitivity is not the primary requirement.

1. Internal Standard Selection

A stable isotope-labeled (SIL) internal standard (IS) is the preferred choice to compensate for matrix effects and variations in sample processing. If a SIL-IS for **2,3-dihydroxybutanoic acid** is unavailable, a structural analog such as 3,4-dihydroxybutanoic acid or a deuterated version of a similar small acid can be used.[\[6\]](#)

2. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward method for sample cleanup in plasma.[\[3\]](#)

- To 100 μ L of plasma sample, add the internal standard solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

3. LC-MS/MS Conditions

Due to the polar nature of **2,3-dihydroxybutanoic acid**, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for better retention and separation.

- LC System: A high-performance liquid chromatography system.
- Column: HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 μ m, 2.1 x 100 mm).[\[7\]](#)
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.[\[5\]](#)
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 min: 95% B
 - 2.0 min: 50% B
 - 2.5 min: 50% B
 - 2.6 min: 95% B
 - 4.0 min: 95% B

- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- MRM Transitions:
 - **2,3-Dihydroxybutanoic acid**: m/z 119.0 \rightarrow 73.0
 - Internal Standard: To be determined based on selection.

Method 2: Quantification via Derivatization with 3-Nitrophenylhydrazine (3-NPH)

Chemical derivatization can significantly improve the chromatographic properties and ionization efficiency of **2,3-dihydroxybutanoic acid**.^[8] 3-NPH reacts with the carboxylic acid group to form a more hydrophobic and readily ionizable derivative.

1. Sample Preparation and Derivatization

- Perform protein precipitation as described in Method 1.
- After evaporation, reconstitute the dried extract in 50 μ L of 50% methanol in water.
- Add 25 μ L of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% methanol.
- Add 25 μ L of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50% methanol.
- Vortex and incubate at 40°C for 30 minutes.
- After incubation, dilute the sample with the initial mobile phase before injection.

2. LC-MS/MS Conditions for Derivatized Analyte

A standard reversed-phase column can be used for the more hydrophobic derivatized analyte.

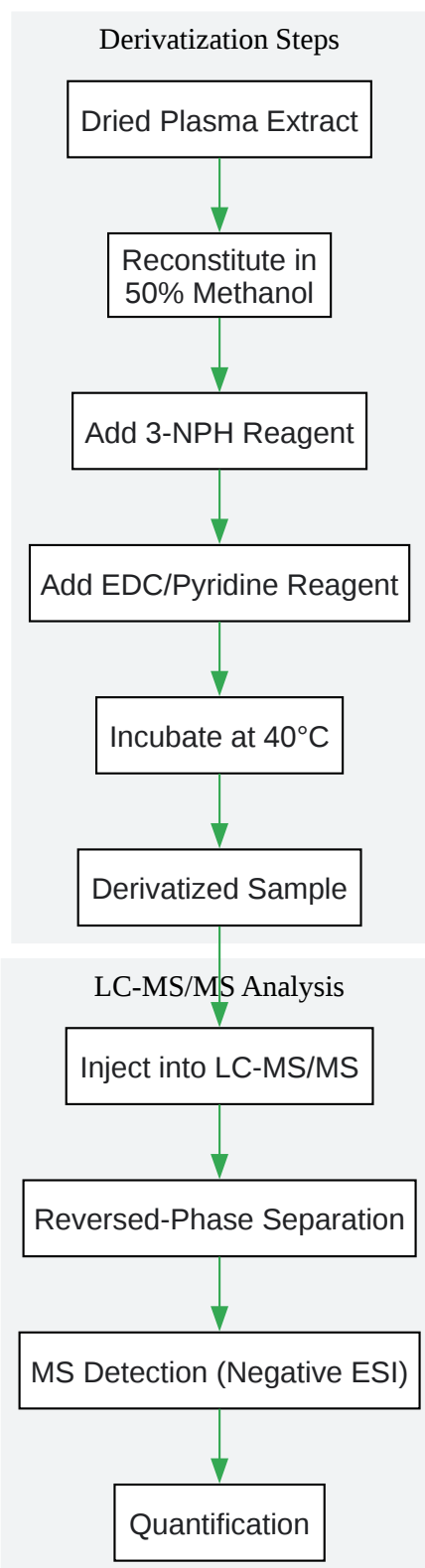
- LC System: A high-performance liquid chromatography system.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient should be developed to separate the derivatized analyte from matrix components, for example:
 - 0.0 min: 10% B
 - 2.5 min: 90% B
 - 3.0 min: 90% B
 - 3.1 min: 10% B
 - 5.0 min: 10% B
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: ESI, Negative.
- MRM Transitions: The precursor will be the $[M-H]^-$ of the 3-NPH derivative of **2,3-dihydroxybutanoic acid**. The exact m/z values will need to be determined by infusing a derivatized standard.

Visualizations



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Caption: Experimental workflow for the direct quantification of **2,3-dihydroxybutanoic acid** in plasma.



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Caption: Workflow for the derivatization of **2,3-dihydroxybutanoic acid** with 3-NPH prior to LC-MS/MS analysis.

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